N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine - 2198991-88-5

N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Catalog Number: EVT-3138233
CAS Number: 2198991-88-5
Molecular Formula: C19H22N6O
Molecular Weight: 350.426
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1) []

  • Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine moiety with N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine. The variations lie in the substituents attached to this core structure. While Compound 1 has a methoxy-naphthyridine group and a methylisothiazole, the target compound features a dihydrobenzofuran and a substituted azetidine ring.

2. 7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2) []

  • Compound Description: Designed to reduce the bioactivation observed in Compound 1, this analog maintains the core structure but shifts the metabolic soft spot to the naphthyridine ring alkoxy substituent. Despite this modification, Compound 2 still exhibits glutathione conjugation and covalent binding, albeit at a lower level than Compound 1. []
  • Relevance: This compound also contains the [, , ]triazolo[4,3-b]pyridazine scaffold, similar to N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine. The structural differences reside in the substituents. While Compound 2 retains the methylisothiazole, it features a methoxyethoxy-naphthyridine group instead of the dihydrobenzofuran and substituted azetidine seen in the target compound.

3. Isoxazole and Pyrazole Analogs []

  • Compound Description: The research paper discusses replacing the 3-methylisothiazol-5-yl group in Compound 1 and 2 with bioisosteric heterocycles, specifically isoxazole and pyrazole rings, to mitigate the bioactivation issue. This substitution successfully reduced the formation of reactive intermediates while maintaining the desired pharmacokinetic and pharmacodynamic properties. []
  • Relevance: Although not explicitly provided, these analogs would retain the [, , ]triazolo[4,3-b]pyridazine core shared with N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine. The key difference would be the replacement of the methylisothiazole ring in Compounds 1 and 2 with either an isoxazole or a pyrazole ring.

4. 1,2-Bis-sulfonamide Derivatives []

  • Compound Description: The patent describes a series of 1,2-bis-sulfonamide derivatives that act as modulators of chemokine receptors. These compounds possess a wide range of substituents (R5 and R6) that affect their activity and selectivity towards different chemokine receptor subtypes. The patent highlights the importance of these substituents in achieving desired biological effects. []

5. (S)-(+)-(4aR,10bR)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,907) []

  • Compound Description: PD-128,907 is a dopamine D3 receptor agonist that elicits yawning behavior in rats. It exhibits an inverted U-shaped dose-response curve, suggesting that at higher doses, the competing activity of dopamine D2 receptors might inhibit the yawning response. []

Properties

CAS Number

2198991-88-5

Product Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine

Molecular Formula

C19H22N6O

Molecular Weight

350.426

InChI

InChI=1S/C19H22N6O/c1-23(8-6-14-2-3-17-15(10-14)7-9-26-17)16-11-24(12-16)19-5-4-18-21-20-13-25(18)22-19/h2-5,10,13,16H,6-9,11-12H2,1H3

InChI Key

PWONTMIYYRZIFU-UHFFFAOYSA-N

SMILES

CN(CCC1=CC2=C(C=C1)OCC2)C3CN(C3)C4=NN5C=NN=C5C=C4

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.